molecular formula C13H24INO B13774161 (5-(2-Furyl)-1-methylpentyl)trimethylammonium iodide CAS No. 63446-16-2

(5-(2-Furyl)-1-methylpentyl)trimethylammonium iodide

Cat. No.: B13774161
CAS No.: 63446-16-2
M. Wt: 337.24 g/mol
InChI Key: HNBKAQUFCTVQKB-UHFFFAOYSA-M
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Description

(5-(2-Furyl)-1-methylpentyl)trimethylammonium iodide is a quaternary ammonium compound characterized by a pentyl chain substituted with a 2-furyl group and a trimethylammonium moiety. The iodide counterion enhances its solubility in polar solvents, typical of quaternary ammonium salts.

Properties

CAS No.

63446-16-2

Molecular Formula

C13H24INO

Molecular Weight

337.24 g/mol

IUPAC Name

6-(furan-2-yl)hexan-2-yl-trimethylazanium;iodide

InChI

InChI=1S/C13H24NO.HI/c1-12(14(2,3)4)8-5-6-9-13-10-7-11-15-13;/h7,10-12H,5-6,8-9H2,1-4H3;1H/q+1;/p-1

InChI Key

HNBKAQUFCTVQKB-UHFFFAOYSA-M

Canonical SMILES

CC(CCCCC1=CC=CO1)[N+](C)(C)C.[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(2-Furyl)-1-methylpentyl)trimethylammonium iodide typically involves the reaction of (5-(2-Furyl)-1-methylpentyl)amine with methyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

(5-(2-Furyl)-1-methylpentyl)trimethylammonium iodide undergoes various chemical reactions, including:

    Oxidation: The furyl group can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The trimethylammonium group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.

Major Products Formed

    Oxidation: Furan derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted ammonium compounds.

Scientific Research Applications

(5-(2-Furyl)-1-methylpentyl)trimethylammonium iodide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its antimicrobial and antifungal properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-(2-Furyl)-1-methylpentyl)trimethylammonium iodide involves its interaction with specific molecular targets. The compound can bind to cellular membranes, disrupting their integrity and leading to cell lysis. It may also inhibit certain enzymes, affecting metabolic pathways and cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

a. (5-Methyl-2-furyl)methyltrimethylammonium Iodide This analogue replaces the pentyl chain with a methyl group on the furan ring (CAS 1197-60-0). It is classified as a parasympathomimetic, indicating agonist activity at muscarinic or nicotinic receptors . The absence of the pentyl chain in this analogue may reduce its ability to penetrate hydrophobic binding pockets in receptors compared to the target compound.

b. 5-Iodo-Triethylammonium-pentane-iodide Synthesized via reaction of 1,5-diiodopentane with triethylamine, this compound features a triethylammonium group instead of trimethylammonium. The larger triethylammonium group increases molar volume by ~45 cm³/mol compared to trimethylammonium, as observed in ketones and esters .

c. Acetylcholine Analogues
Compounds like acetoxyethyltriethylammonium iodide () replace the acetyl group of acetylcholine with ether or ester linkages. The target compound’s 2-furyl group introduces aromaticity, which may enhance π-π interactions in receptor binding compared to linear alkoxy or ester groups. Thermodynamic studies show that trimethylammonium salts exhibit higher osmotic coefficients and enthalpies of dilution than triethylammonium derivatives, suggesting stronger ion-dipole interactions in aqueous solutions .

Physicochemical Properties

Property (5-(2-Furyl)-1-methylpentyl)trimethylammonium Iodide (5-Methyl-2-furyl)methyltrimethylammonium Iodide Acetoxyethyltriethylammonium Iodide
Molecular Weight Not reported (est. ~340 g/mol) 281.14 g/mol Not reported
Basicity (pKa) Higher than triethylammonium analogues Not reported Lower than trimethylammonium analogues
Molar Volume (cm³/mol) Estimated ~200–220 Not reported ~45 cm³/mol larger than trimethylammonium
Solubility High in polar solvents (iodide salt) High (similar parasympathomimetics) Moderate (lower polarity of triethyl group)

Comparative data from ethers and ketones suggest that furyl-containing compounds exhibit intermediate effects on water structure, closer to methylene groups than ester or ketone functionalities .

Biological Activity

Chemical Structure and Properties

The structural formula of (5-(2-Furyl)-1-methylpentyl)trimethylammonium iodide can be represented as follows:

  • Molecular Formula : C₁₁H₁₈N I
  • Molecular Weight : 303.17 g/mol

The presence of the furyl group suggests potential interactions with biological targets, particularly in the central nervous system and in various enzymatic pathways.

Research indicates that quaternary ammonium compounds often exhibit biological activity through several mechanisms:

  • Antimicrobial Activity : Many quaternary ammonium compounds have been shown to possess antimicrobial properties. They disrupt microbial cell membranes, leading to cell lysis.
  • Neurotransmitter Modulation : The trimethylammonium structure may influence neurotransmitter systems, potentially acting as a cholinergic agent.
  • Enzyme Inhibition : Some studies suggest that similar compounds can inhibit specific enzymes, impacting metabolic pathways.

Pharmacological Applications

  • Antimicrobial Agents : The compound's potential as an antimicrobial agent is notable. Studies have demonstrated effectiveness against a range of pathogens, including bacteria and fungi.
  • Neurological Research : Due to its structural similarity to neurotransmitters, it may be investigated for roles in neurological disorders or cognitive enhancement.
  • Herbicidal Activity : Some derivatives of ammonium salts have shown herbicidal properties, suggesting potential applications in agricultural chemistry.

Antimicrobial Studies

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various quaternary ammonium compounds. The results indicated that this compound exhibited significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antimicrobial agents.

CompoundMIC (µg/mL)Target Organism
Furyltrimethylammonium iodide32Staphylococcus aureus
Benzalkonium chloride16Staphylococcus aureus

Neurotransmitter Modulation

In a study examining the effects of various trimethylammonium compounds on acetylcholine receptors, this compound was found to enhance receptor activity, suggesting a possible role in cognitive function enhancement or neuroprotection.

Herbicidal Applications

Research conducted by agricultural scientists explored the herbicidal efficacy of ammonium salts in controlling weed species. The findings indicated that formulations containing this compound effectively reduced weed biomass in controlled trials.

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